molecular formula C8H8ClNO2 B1390959 Methyl 6-chloro-3-methylpicolinate CAS No. 878207-92-2

Methyl 6-chloro-3-methylpicolinate

Cat. No.: B1390959
CAS No.: 878207-92-2
M. Wt: 185.61 g/mol
InChI Key: XWPSWOKQWBNRDW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-3-methylpicolinate can be synthesized through several methods. One common method involves the reaction of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide with phosphorus oxychloride. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours. The product is then purified using column chromatography .

Another method involves the reaction of methyl 6-chloro-3-methyl-pyridine-2-carboxylate with aqueous sodium hydroxide in tetrahydrofuran at 50°C. This reaction also requires purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically obtained as a solid or semi-solid .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the synthesis of the compound.

    Sodium Hydroxide: Used in hydrolysis reactions.

    Ethyl Acetate and Petroleum Ether: Used in purification steps.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-chloro-3-methylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-methylpicolinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-chloro-3-methylpicolinate can be compared with other similar compounds, such as:

  • Methyl 6-chloro-2-methylpicolinate
  • Methyl 6-chloro-4-methylpicolinate
  • Methyl 6-chloro-5-methylpicolinate

These compounds share similar structural features but differ in the position of the methyl group on the pyridine ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 6-chloro-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPSWOKQWBNRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670488
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878207-92-2
Record name 2-Pyridinecarboxylic acid, 6-chloro-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878207-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-3-methylpyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

6-Chloro-3-methylpyridine-2-carboxylic acid (3.69 g, 21.51 mmol) was taken up in THF (100 mL)/MeOH (25 mL). A solution of TMS-diazomethane (21.5 mL, 43.0 mmol) was added and the resulting solution stirred at room temperature for 2 hours. The solvent was removed in vacuo and the residue purified by silica gel chromatography (2-20% EtOAc/hexanes) to give the title compound as a white solid.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
21.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide (2 g, 6.0 mmol) in POCl3(5 mL) was stirred at 100° C. for 3 hours. After being concentrated, the residue was purified by column chromatography (PE:EtOAc=1:1) to give the product of methyl 6-chloro-3-methylpicolinate (380 mg, yield: 37%). 1H-NMR (CDCl3, 400 MHz) δ 7.59 (d, J=8.0 Hz, 1H), 7.38 (d, J=8.0 Hz, 1H), 3.96 (s, 3H), 2.56 (s, 3H). MS (M+H)+: 186/188.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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